6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
. This compound features a pyrazolo[1,5-a]pyrimidine core with a 4-fluorophenyl group attached via an ethynyl linkage, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of aminopyrazole and 4-fluorophenylacetylene.
Condensation Reaction: The aminopyrazole undergoes a condensation reaction with 4-fluorophenylacetylene in the presence of a suitable catalyst, such as copper(I) iodide, under an inert atmosphere.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation, apoptosis, or other cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
Properties
Molecular Formula |
C14H8FN3 |
---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
6-[2-(4-fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H8FN3/c15-13-5-3-11(4-6-13)1-2-12-9-16-14-7-8-17-18(14)10-12/h3-10H |
InChI Key |
SDRIBYYRZOXRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CN3C(=CC=N3)N=C2)F |
Origin of Product |
United States |
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